molecular formula C8H8FN3O B12838794 4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B12838794
M. Wt: 181.17 g/mol
InChI Key: PFTOEPKPVQDHGH-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methoxyaniline with methyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
  • 6-Methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
  • 4-Fluoro-6-methoxy-1H-benzo[d][1,2,3]triazole

Uniqueness

4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

4-fluoro-6-methoxy-1-methylbenzotriazole

InChI

InChI=1S/C8H8FN3O/c1-12-7-4-5(13-2)3-6(9)8(7)10-11-12/h3-4H,1-2H3

InChI Key

PFTOEPKPVQDHGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)OC)F)N=N1

Origin of Product

United States

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